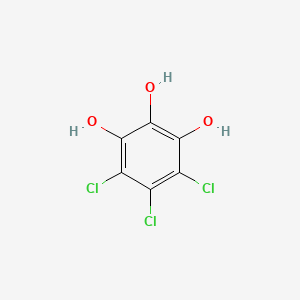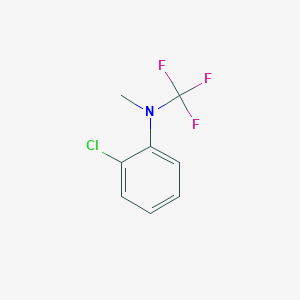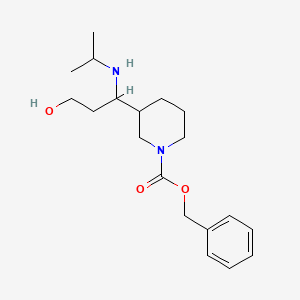![molecular formula C14H28O2 B13958600 3-Ethyl-3-[(octyloxy)methyl]oxetane CAS No. 491851-55-9](/img/structure/B13958600.png)
3-Ethyl-3-[(octyloxy)methyl]oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-[(octyloxy)methyl]oxetane is a chemical compound with the molecular formula C14H28O2. It belongs to the class of oxetanes, which are four-membered cyclic ethers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-[(octyloxy)methyl]oxetane typically involves the reaction of 3-ethyl-3-hydroxymethyl oxetane with an octyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the oxetane is replaced by the octyloxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-3-[(octyloxy)methyl]oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the octyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium alkoxides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-[(octyloxy)methyl]oxetane has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyoxetanes, which are valuable for their unique mechanical and thermal properties.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical applications.
Industry: It is employed in the production of UV-curable resins and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Ethyl-3-[(octyloxy)methyl]oxetane involves its ability to undergo ring-opening polymerization. This process is initiated by the presence of a catalyst or initiator, leading to the formation of polyoxetanes. The molecular targets and pathways involved in this reaction include the activation of the oxetane ring and subsequent propagation of the polymer chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethyl-3-hydroxymethyl oxetane: This compound is similar in structure but lacks the octyloxy group.
3-Methyl-3-oxetanemethanol: Another similar compound with a methyl group instead of an ethyl group.
Uniqueness
3-Ethyl-3-[(octyloxy)methyl]oxetane is unique due to the presence of the octyloxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific hydrophobic characteristics and enhanced stability .
Eigenschaften
CAS-Nummer |
491851-55-9 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
3-ethyl-3-(octoxymethyl)oxetane |
InChI |
InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-15-11-14(4-2)12-16-13-14/h3-13H2,1-2H3 |
InChI-Schlüssel |
QSFZBTKMLAZPKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCC1(COC1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


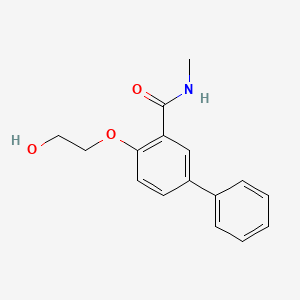
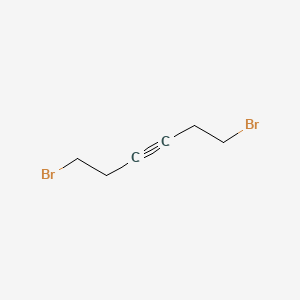
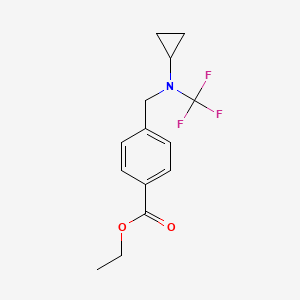
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)


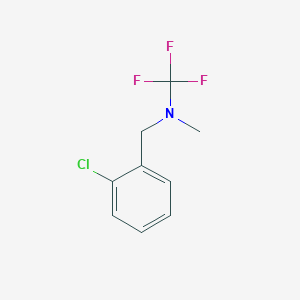
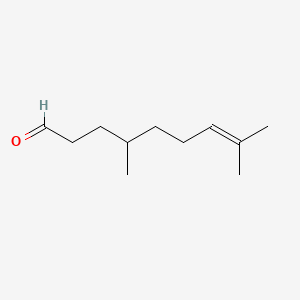
![7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol](/img/structure/B13958568.png)
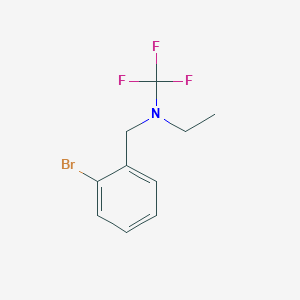
![6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile](/img/structure/B13958592.png)
